Cas no 18228-81-4 (2-chloro-n-(2-chloroethyl)-n-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine)
![2-chloro-n-(2-chloroethyl)-n-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine structure](https://it.kuujia.com/scimg/cas/18228-81-4x500.png)
18228-81-4 structure
Nome del prodotto:2-chloro-n-(2-chloroethyl)-n-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine
2-chloro-n-(2-chloroethyl)-n-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-chloro-n-(2-chloroethyl)-n-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine
- AC1L9AT1
- Phosphonamidic acid,N-bis(2-chloroethyl)-P-1-pyrrolidinyl-, benzyl ester
- [Bis-(2-chlor-aethyl)-amino]-benzyloxy-pyrrolidino-phosphinoxid
- <
- Bis-(2-chlor-aethyl)-amino>
- -benzyloxy-pyrrolidino-phosphinoxid
- NSC74957
- AC1L9AT1; Phosphonamidic acid,N-bis(2-chloroethyl)-P-1-pyrrolidinyl-, benzyl ester; [Bis-(2-chlor-aethyl)-amino]-benzyloxy-pyrrolidino-phosphinoxid; < Bis-(2-chlor-aethyl)-amino> -benzyloxy-pyrrolidino-phosphinoxid; NSC74957;
- DS-013141
- DTXSID40328977
- 2-chloro-N-(2-chloroethyl)-N-(phenylmethoxy-pyrrolidin-1-yl-phosphoryl)ethanamine
- NSC-74957
- 18228-81-4
-
- Inchi: InChI=1S/C15H23Cl2N2O2P/c16-8-12-19(13-9-17)22(20,18-10-4-5-11-18)21-14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2
- Chiave InChI: UHMLJABDFBVUCX-UHFFFAOYSA-N
- Sorrisi: C1CCN(C1)P(=O)(N(CCCl)CCCl)OCC2=CC=CC=C2
Proprietà calcolate
- Massa esatta: 364.08769
- Massa monoisotopica: 364.087
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 9
- Complessità: 356
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 32.8Ų
Proprietà sperimentali
- Densità: 1.27
- Punto di ebollizione: 463.1°C at 760 mmHg
- Punto di infiammabilità: 233.9°C
- Indice di rifrazione: 1.557
- PSA: 32.78
- LogP: 4.12460
2-chloro-n-(2-chloroethyl)-n-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine Letteratura correlata
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
18228-81-4 (2-chloro-n-(2-chloroethyl)-n-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine) Prodotti correlati
- 1805420-49-8(4-(Difluoromethyl)-2-iodo-6-methoxypyridine-3-sulfonamide)
- 2137935-91-0({7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfinamide)
- 2877710-43-3(3-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(piperidin-1-yl)pyridazine)
- 114364-40-8(4-butyl-1,3-oxazolidin-2-one)
- 86419-71-8(N1-(2-nitrophenyl)ethane-1,2-diamine hydrochloride)
- 1394021-60-3(1-Bromo-4-(difluoro-methanesulfonyl)-naphthalene)
- 1798408-75-9((E)-1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one)
- 1404755-97-0(2-phenyl-2-N-(propan-2-yl)acetamidoacetic acid)
- 2757871-52-4(4-Acetamido-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid)
- 1129540-95-9(4-(5-Bromo-2,3-difluorophenyl)morpholine)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
